N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1105201-06-6
Cat. No.: VC7295559
Molecular Formula: C23H19N5O4
Molecular Weight: 429.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105201-06-6 |
|---|---|
| Molecular Formula | C23H19N5O4 |
| Molecular Weight | 429.436 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H19N5O4/c1-15(29)24-17-9-11-18(12-10-17)25-20(30)14-28-13-5-8-19(23(28)31)22-26-21(27-32-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,29)(H,25,30) |
| Standard InChI Key | MFIFHCQTKOVOBF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a molecular formula of C23H19N5O4 and a molecular weight of approximately 429.4 g/mol . This compound belongs to the class of acetamides and incorporates a pyridine ring with an oxadiazole moiety, which are common in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions that require careful selection of starting materials and conditions. While specific synthesis protocols for this exact compound are not widely documented in the available literature, similar compounds often involve reactions such as condensation, cyclization, and substitution reactions to form the desired heterocyclic rings.
Research Findings and Future Directions
Given the lack of extensive research specifically on this compound, future studies should focus on its synthesis optimization, structural characterization using techniques like NMR and mass spectrometry, and evaluation of its biological activities through in vitro and in vivo assays. This could involve molecular docking studies to predict potential targets and interactions at the molecular level.
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